N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chlorothiophene moiety, and an indolinylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).
Coupling with Indolinylsulfonyl Group: The indolinylsulfonyl group can be attached through a sulfonylation reaction, where indoline is reacted with a sulfonyl chloride derivative.
Final Coupling to Form Benzamide: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these proteins. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, which is crucial in its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to the presence of the chlorothiophene moiety, which can significantly influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the thiophene ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S3/c23-20-10-9-19(31-20)17-13-30-22(24-17)25-21(27)15-5-7-16(8-6-15)32(28,29)26-12-11-14-3-1-2-4-18(14)26/h1-10,13H,11-12H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRHSFQTIHILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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